molecular formula C13H17N3O6 B1386425 5-(tert-butyl) 3-ethyl 4,6-dioxo-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate CAS No. 1171423-05-4

5-(tert-butyl) 3-ethyl 4,6-dioxo-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate

Cat. No.: B1386425
CAS No.: 1171423-05-4
M. Wt: 311.29 g/mol
InChI Key: KDPMFTILWZCHHL-UHFFFAOYSA-N
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Description

5-(tert-butyl) 3-ethyl 4,6-dioxo-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate is a useful research compound. Its molecular formula is C13H17N3O6 and its molecular weight is 311.29 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is a derivative of indole , a heterocyclic compound that is found in many biologically active molecules and has been shown to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Given its structural similarity to other indole derivatives , it may interact with its targets in a similar manner. Indole derivatives are known to bind to their targets and induce changes in cellular processes .

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential to interact with multiple targets . Indole derivatives have been found to possess a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially influence a variety of biochemical pathways.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the wide range of biological activities exhibited by indole derivatives , the compound could potentially have diverse effects at the molecular and cellular levels.

Properties

IUPAC Name

5-O-tert-butyl 3-O-ethyl 4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O6/c1-5-21-11(19)8-6-7(14-15-8)10(18)16(9(6)17)12(20)22-13(2,3)4/h6-7,14H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPMFTILWZCHHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2C1C(=O)N(C2=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(tert-butyl) 3-ethyl 4,6-dioxo-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate
Reactant of Route 2
5-(tert-butyl) 3-ethyl 4,6-dioxo-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate
Reactant of Route 3
Reactant of Route 3
5-(tert-butyl) 3-ethyl 4,6-dioxo-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate
Reactant of Route 4
Reactant of Route 4
5-(tert-butyl) 3-ethyl 4,6-dioxo-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate
Reactant of Route 5
Reactant of Route 5
5-(tert-butyl) 3-ethyl 4,6-dioxo-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate
Reactant of Route 6
Reactant of Route 6
5-(tert-butyl) 3-ethyl 4,6-dioxo-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate

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